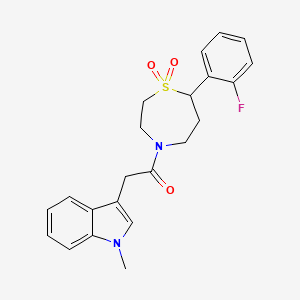
1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound featuring a thiazepane ring, an indole moiety, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic synthesis. A common route might include:
-
Formation of the Thiazepane Ring:
- Starting with a suitable precursor, such as a 2-fluorophenyl-substituted amine, the thiazepane ring can be constructed through cyclization reactions involving sulfur-containing reagents.
- Oxidation of the thiazepane ring to introduce the sulfone group (1,1-dioxido) is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Indole Derivative Synthesis:
- The indole moiety can be synthesized separately, often starting from aniline derivatives through Fischer indole synthesis or other established methods.
-
Coupling Reaction:
- The final step involves coupling the thiazepane and indole fragments. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiazepane ring or the indole moiety.
Reduction: Reduction of the sulfone group to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution on the fluorophenyl group or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include sulfoxides or further oxidized derivatives.
- Reduction products may revert the sulfone to a sulfide.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of multiple functional groups.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
- Investigated for its biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
- May be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The indole moiety might engage in π-π stacking or hydrogen bonding, while the thiazepane ring could provide steric bulk and additional binding interactions.
Comparaison Avec Des Composés Similaires
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-ethyl-1H-indol-3-yl)ethanone: Similar structure but with an ethyl group on the indole instead of a methyl group.
Uniqueness:
- The presence of the fluorine atom can significantly alter the compound’s electronic properties and biological activity compared to its chlorinated counterpart.
- The specific substitution pattern on the indole and thiazepane rings can influence the compound’s binding affinity and selectivity for biological targets.
This detailed overview provides a comprehensive understanding of 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-24-15-16(17-6-3-5-9-20(17)24)14-22(26)25-11-10-21(29(27,28)13-12-25)18-7-2-4-8-19(18)23/h2-9,15,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUGOWMWIVCGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-(4-{5-azaspiro[2.3]hexane-5-carbonyl}phenyl)prop-2-enamide](/img/structure/B2828203.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)
![[2-(trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)
![1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2828221.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828222.png)
![7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2828223.png)
